molecular formula C10H10N4O3 B2838286 N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide CAS No. 883291-15-4

N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide

Cat. No.: B2838286
CAS No.: 883291-15-4
M. Wt: 234.215
InChI Key: MGDRVVUNAJFVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide (CAS 883291-15-4) is a benzimidazole derivative offered for research and development purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities . This core structure is considered an isostere of naturally occurring nucleotides, which allows it to interact effectively with the biopolymers of living systems . As a result, compounds featuring the benzimidazole nucleus have demonstrated significant potential in various research areas, including as antimicrobial , antitumor , antitubercular , and antiprotozoal agents . The specific substitution pattern on this compound, featuring a nitro group and an acetamide side chain, is characteristic of molecules studied for their biological activity, particularly in the development of novel anti-infective agents . Researchers are exploring these derivatives to overcome challenges like antimicrobial resistance (AMR) . This product is provided for investigational use in these and other exploratory studies. It is intended for research applications only in laboratory settings and is strictly not for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(2-methyl-4-nitro-1H-benzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-5-11-7-3-4-8(13-6(2)15)10(14(16)17)9(7)12-5/h3-4H,1-2H3,(H,11,12)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDRVVUNAJFVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide typically involves the following steps:

    Acetylation: The acetylation of the amino group on the benzimidazole ring is carried out using acetic anhydride in the presence of a base such as pyridine.

    Methylation: The methylation of the benzimidazole ring is performed using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The benzimidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Amino derivatives of the benzimidazole ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide involves several key steps that typically include the formation of the benzimidazole ring followed by acetamide substitution. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure of the synthesized compound. For instance, FTIR can reveal characteristic absorption bands corresponding to functional groups present in the molecule, while NMR provides insights into the molecular environment of hydrogen atoms in the compound .

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have demonstrated that derivatives of imidazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound were evaluated using MTT assays against cell lines such as HepG2 (human liver cancer) and C6 (rat glioma). The results indicated promising IC50 values, suggesting potent antitumor activity .

Compound IC50 Value (µM) Cell Line
20g15.67 ± 2.52C6
20g58.33 ± 2.89HepG2
Cisplatin23.0 ± 1.73C6
Cisplatin46.67 ± 7.64HepG2

Neuroprotective Effects

Research has also indicated that compounds containing imidazole moieties may possess neuroprotective properties. The interaction of these compounds with neurotransmitter systems, particularly GABA receptors, has been explored to understand their potential in treating neurodegenerative diseases . The binding affinity studies suggest that this compound could modulate neurological functions and provide protective effects against neuronal damage.

Mechanism of Action

The mechanism of action of N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Profiles

Compound Name Core Structure Substituents (Position) Functional Groups Key Features
N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide Benzo[d]imidazole 2-CH3, 7-NO2, 6-acetamide Acetamide, nitro, methyl Strong electron-withdrawing (NO2), moderate lipophilicity (CH3)
N-(5-methoxy-2-methyl-7-nitro-1H-benzimidazol-6-yl)benzenesulfonamide Benzo[d]imidazole 5-OCH3, 2-CH3, 7-NO2, 6-sulfonamide Sulfonamide, methoxy, nitro, methyl Increased polarity (sulfonamide), electron-donating (OCH3)
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide Phenyl 3,5-CH3, trichloro-acetamide Trichloro-acetamide, methyl High lipophilicity (Cl3, CH3), weak electron-donating (CH3)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-CF3, 2-acetamide, phenyl Acetamide, trifluoromethyl, phenyl Enhanced metabolic stability (CF3), aromatic stacking (phenyl)

Key Observations :

  • Electron Effects : The nitro group in the target compound and ’s sulfonamide derivative introduces significant electron-withdrawing character, contrasting with the electron-donating methoxy group in the latter . This difference may alter reactivity in electrophilic substitution reactions.
  • Lipophilicity : Trichloro-acetamide derivatives () exhibit higher lipophilicity than the target compound due to chlorine atoms, which may enhance membrane permeability but reduce solubility .

Physicochemical and Spectral Properties

Table 2: Physicochemical and Spectral Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
Target Compound Not reported Expected: ~1540 (NO2), ~1650 (C=O) Anticipated: δ 2.5–2.7 (CH3), ~8.0 (aromatic H)
N-(5-methoxy-2-methyl-7-nitro-1H-benzimidazol-6-yl)benzenesulfonamide 182 3290 (N-H), 1544 (NO2), 1346 (SO2) δ 2.65 (CH3), 7.35–7.53 (aromatic H)
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide Not reported Not available Not available

Analysis :

  • Melting Points : The sulfonamide derivative () has a melting point of 182°C, likely due to strong hydrogen bonding from the sulfonamide group. The target compound’s melting point is expected to be lower if dominated by weaker acetamide interactions .
  • Spectral Signatures : The nitro group’s IR absorption (~1544 cm⁻¹) is consistent across nitro-containing compounds (e.g., ). The target compound’s acetamide C=O stretch (~1650 cm⁻¹) would differ from the sulfonamide’s S=O peaks (~1346 cm⁻¹) .

Solid-State and Crystallographic Behavior

highlights that meta-substitution with electron-withdrawing groups (e.g., nitro) significantly alters crystal parameters compared to methyl or chloro substituents . For example:

    Biological Activity

    N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

    This compound belongs to the benzimidazole class of compounds, which are known for their significant biological activities. The structural formula can be represented as follows:

    C11H10N4O2\text{C}_{11}\text{H}_{10}\text{N}_4\text{O}_2

    The presence of nitro and acetamide groups contributes to its pharmacological profile.

    Biological Activity Overview

    Recent studies have highlighted various biological activities of nitro-substituted benzimidazole derivatives, including:

    • Antimicrobial Activity : The compound exhibits significant in vitro antimicrobial effects against a range of pathogens. For example, it has shown inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL .
    • Anticancer Properties : Nitro compounds, including those derived from benzimidazole, have been studied for their anticancer effects. They are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA synthesis and modulation of signaling pathways .
    • Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent by inhibiting inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2 and TNF-α. This suggests its utility in treating inflammatory diseases .

    The mechanisms underlying the biological activities of this compound include:

    • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in microbial resistance and inflammation, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 0.52–31.64 μM .
    • Reactive Nitrogen Species Modulation : By influencing the production of reactive nitrogen species, this compound can mitigate oxidative stress-related damage, contributing to its anti-inflammatory properties .
    • Apoptotic Pathways Activation : It may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death, which is crucial for cancer therapy .

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectReference
    AntimicrobialMIC against S. aureus: 0.22 μg/mL
    AnticancerInduces apoptosis in cancer cells
    Anti-inflammatoryInhibits iNOS and COX-2

    Case Study: Antimicrobial Evaluation

    In a study evaluating the antimicrobial efficacy of various derivatives, this compound was found to exhibit potent activity against resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antibiotics .

    Q & A

    Q. What are the common synthetic routes for preparing N-(2-methyl-7-nitro-1H-benzo[d]imidazol-6-yl)acetamide?

    The synthesis typically involves multi-step reactions, including:

    • Nitro-functionalization : Introducing the nitro group at the 7-position of the benzoimidazole core under controlled nitration conditions.
    • Acetylation : Reacting the intermediate amine with acetylating agents (e.g., acetic anhydride) under reflux conditions in solvents like chloroform or ethanol .
    • Purification : Crystallization from ethanol or methanol is often used to isolate the final product, monitored by thin-layer chromatography (TLC) to ensure purity .

    Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

    • X-ray diffraction : Resolves the spatial arrangement of substituents (e.g., nitro and methyl groups) and hydrogen-bonding patterns .
    • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., methyl at 2-position, acetamide at 6-position) .
    • IR spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm1^{-1}, amide C=O at ~1660 cm1^{-1}) .

    Q. How do functional groups influence the compound’s physicochemical properties?

    • Nitro group : Enhances electrophilicity and may contribute to bioactivity (e.g., antimicrobial or anti-inflammatory effects) .
    • Acetamide moiety : Improves solubility in polar solvents and facilitates hydrogen bonding with biological targets .

    Q. What analytical techniques ensure purity and stability during storage?

    • HPLC : Quantifies impurities in synthesized batches.
    • Mass spectrometry : Confirms molecular weight and fragmentation patterns .
    • Stability studies : Monitor degradation under varying pH, temperature, and light using UV-Vis spectroscopy .

    Advanced Research Questions

    Q. How can synthetic challenges (e.g., low yield in acetylation) be addressed?

    • Optimized reaction conditions : Use catalysts like DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency .
    • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics .
    • In-situ monitoring : Real-time FTIR or TLC detects intermediate formation, enabling rapid adjustments .

    Q. What computational strategies predict the compound’s interactions with biological targets?

    • Molecular docking : Simulates binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina, guided by X-ray crystallographic data .
    • QSAR models : Correlate substituent effects (e.g., nitro position) with bioactivity using descriptors like logP and Hammett constants .

    Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC50_{50}50​ values)?

    • Orthogonal assays : Validate activity using both enzymatic (e.g., ELISA) and cell-based assays (e.g., MTT for cytotoxicity) .
    • Purity verification : Re-analyze compound batches via NMR and HPLC to exclude impurities as confounding factors .

    Q. What structural analogs are critical for structure-activity relationship (SAR) studies?

    • Nitro removal : Synthesize N-(2-methyl-1H-benzo[d]imidazol-6-yl)acetamide to assess the nitro group’s role in bioactivity .
    • Methyl substitution : Replace the 2-methyl group with bulkier substituents (e.g., ethyl) to study steric effects on target binding .

    Q. How does the compound interact with inflammatory pathway targets?

    • In vitro assays : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .
    • Kinase profiling : Screen against kinase libraries to identify potential off-target effects .

    Q. What are the challenges in scaling up synthesis for preclinical studies?

    • Process optimization : Transition from batch to flow chemistry for safer handling of nitro intermediates .
    • Green chemistry : Replace chlorinated solvents (e.g., CHCl3_3) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.